molecular formula C12H10O2S B14693920 3-Benzylthiophene-2-carboxylic acid CAS No. 27921-50-2

3-Benzylthiophene-2-carboxylic acid

Cat. No.: B14693920
CAS No.: 27921-50-2
M. Wt: 218.27 g/mol
InChI Key: UGIIACGASYCKOR-UHFFFAOYSA-N
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Description

3-Benzylthiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a benzyl group at the 3-position and a carboxylic acid group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylthiophene-2-carboxylic acid can be achieved through various methods. Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions and catalytic processes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 3-Benzylthiophene-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes or interact with cellular receptors, leading to their biological effects. The specific mechanism depends on the structure of the derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Properties

CAS No.

27921-50-2

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

3-benzylthiophene-2-carboxylic acid

InChI

InChI=1S/C12H10O2S/c13-12(14)11-10(6-7-15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)

InChI Key

UGIIACGASYCKOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(SC=C2)C(=O)O

Origin of Product

United States

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